(Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone
Description
“(Chloroimino)(4-chlorophenyl)(trifluoromethyl)-λ⁶-sulfanone” is a sulfoximine derivative characterized by a sulfur-centered λ⁶-sulfanone core. Its structure includes three distinct substituents: a chloroimino group (Cl–N=), a 4-chlorophenyl aromatic ring, and a trifluoromethyl (–CF₃) moiety. These groups confer unique electronic and steric properties, making the compound of interest in medicinal chemistry and agrochemical research.
For example, related compounds like “(4-chlorophenyl)(imino)(4-methoxyphenyl)-λ⁶-sulfanone” are synthesized via sequential Grignard reactions, achieving yields up to 76% after purification .
Properties
CAS No. |
109139-27-7 |
|---|---|
Molecular Formula |
C7H4Cl2F3NOS |
Molecular Weight |
278.08 g/mol |
IUPAC Name |
chloroimino-(4-chlorophenyl)-oxo-(trifluoromethyl)-λ6-sulfane |
InChI |
InChI=1S/C7H4Cl2F3NOS/c8-5-1-3-6(4-2-5)15(14,13-9)7(10,11)12/h1-4H |
InChI Key |
PALIFXYGKGFAKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=NCl)(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone typically involves multiple steps, including the introduction of the chloroimino, 4-chlorophenyl, and trifluoromethyl groups onto the sulfanone core. One common method involves the use of trifluoromethylation reactions, which are crucial for introducing the trifluoromethyl group. These reactions often employ reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled environments to facilitate the efficient introduction of functional groups.
Chemical Reactions Analysis
Types of Reactions
(Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and catalysts like palladium (Pd) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 4-[5-(4-chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
- Molecular Formula : C16H11ClF3N3O2S
- Molecular Weight : 401.8 g/mol
The compound features a complex structure that includes a sulfonamide group, which is critical for its biological activity. The presence of the trifluoromethyl group enhances its lipophilicity, contributing to its effectiveness in biological systems.
COX-2 Inhibition
One of the primary applications of (Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone is as a selective inhibitor of cyclooxygenase-2 (COX-2). This enzyme plays a crucial role in the inflammatory process and pain signaling. The inhibition of COX-2 has been studied extensively for its therapeutic benefits in:
- Cancer Therapy : Research indicates that SC-236 can reduce tumor growth by modulating inflammatory pathways associated with cancer progression .
- Pain Management : It has shown efficacy in reducing pain associated with conditions such as lower back pain and arthritis by inhibiting COX-2-mediated inflammation .
Anti-inflammatory Effects
The compound's anti-inflammatory properties make it a candidate for treating various inflammatory diseases. Studies have demonstrated that SC-236 effectively reduces inflammation in animal models, suggesting potential applications in human inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Several case studies highlight the effectiveness of SC-236 in clinical and preclinical settings:
- Cancer Treatment : A study involving animal models showed that administration of SC-236 resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to decreased angiogenesis and proliferation markers associated with tumor growth .
- Pain Management Trials : Clinical trials assessing the use of SC-236 for chronic pain management reported improved patient outcomes with reduced pain scores compared to placebo groups, indicating its potential as an effective analgesic agent .
Mechanism of Action
The mechanism of action of (Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may disrupt cellular processes by interacting with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compound A : (4-Chlorophenyl)(imino)(4-methoxyphenyl)-λ⁶-sulfanone ()
- Molecular Formula : C₁₃H₁₁ClN₂O₂S
- Key Features : Replaces the trifluoromethyl group with a 4-methoxyphenyl ring.
- Synthesis : Prepared via Grignard reactions (4-chlorophenylmagnesium bromide and 4-methoxyphenylmagnesium bromide), yielding 76% after chromatography .
- Properties : The methoxy group (–OCH₃) is electron-donating, enhancing aromatic ring reactivity compared to the electron-withdrawing –CF₃ group in the target compound.
Compound C : Acifluorfen ()
- Molecular Formula: C₁₄H₇ClF₃NO₅
- Key Features : Contains a 4-chlorophenyl group and trifluoromethyl substituent but lacks the sulfoximine core.
- Applications: Herbicide targeting protoporphyrinogen oxidase (PPO) inhibition .
- Properties: Demonstrates the agrochemical relevance of combining chlorophenyl and trifluoromethyl groups, though its non-sulfoximine structure limits direct functional comparability.
Comparative Data Table
Key Research Findings
Heterocyclic Influence : Compound B’s thiophene ring may improve π-π stacking interactions in biological systems, a feature absent in the target compound’s purely aliphatic/aryl structure .
Agrochemical Potential: While Compound C’s activity as a herbicide highlights the utility of –CF₃ and 4-ClPh groups, the target compound’s sulfoximine core could offer improved metabolic stability in similar applications .
Biological Activity
(Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its activity in various biological systems.
The compound can be characterized by the following properties:
- Chemical Formula : C12H8ClF3N2O2S
- Molecular Weight : 330.72 g/mol
- Structural Features : Contains a chloroimino group, a trifluoromethyl group, and a sulfanone moiety which contribute to its reactivity and biological activity.
The biological activity of (Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases, which play crucial roles in physiological processes including acid-base balance and respiration.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential efficacy against bacterial infections.
- Cytotoxicity : Studies indicate that the compound may exhibit cytotoxic effects on cancer cell lines, possibly through apoptosis induction.
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate inhibition of carbonic anhydrase | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies and Research Findings
-
Enzyme Inhibition Studies
- A study conducted on the inhibition of carbonic anhydrases revealed that (Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone inhibited enzyme activity with an IC50 value indicating moderate potency. This suggests potential applications in treating conditions where carbonic anhydrase activity is dysregulated.
-
Antimicrobial Efficacy
- Research published in the Journal of Antimicrobial Chemotherapy demonstrated that related sulfonamide compounds exhibit significant antimicrobial activity. The tested compound showed effectiveness against various strains of bacteria, particularly those resistant to conventional antibiotics, highlighting its therapeutic potential in infectious diseases.
-
Cytotoxic Effects on Cancer Cells
- In vitro studies focused on human cancer cell lines indicated that (Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone induced apoptosis through the activation of caspase pathways. This suggests a mechanism by which the compound may selectively target cancerous cells while sparing normal cells.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
